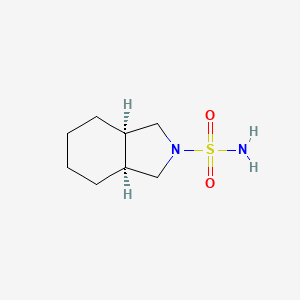

rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The closest compound I found is "rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis" . This compound has a molecular formula of C8H14ClNO2S and a molecular weight of 223.72 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis” are documented . It has a predicted boiling point of 328.0±9.0 °C and a predicted density of 1.37±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Chemistry

- rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, known as rac-4, was identified as a selective and potent 5-HT2C/2B receptor antagonist with weak affinity towards the 5-HT2A receptor site, indicating its potential in CNS indications. The synthesis involved various routes, with the Friedel-Crafts cyclization proving most efficient (Muhle et al., 1996).

- Studies on the crystal structure and spectroscopic properties of derivatives of this compound, such as (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, offer insights into the molecular and crystal structures derived from environmentally friendly cyclization reactions in water. These structures enable the development of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).

Chemical Properties and Reactions

- Research on sultam and sultim structures related to this compound revealed the formation of various intermolecular contacts leading to cyclodimers, tetramers, and polymers in solid-state, demonstrating the compound's utility in studying complex hydrogen bonding and molecular interactions (Schulze et al., 2002).

- The oxyfunctionalization of related compounds, such as novel monocyclic di- and triphenyl-substituted hydroperoxysultims and sultams, demonstrates the compound's relevance in the study of oxidation reactions and the isolation of complex organic molecules (Fahrig et al., 2005).

Pharmaceutical and Biological Applications

- The enantioselective oxidation synthesis of chiral modafinil acid and its analogues using a chiral-at-metal strategy involving rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, demonstrates the compound's potential in pharmaceutical synthesis, particularly in the production of high-purity chiral drugs (Li et al., 2015).

Material Science and Polymerization

- Studies involving sodium/potassium sulfonamidate complexes for the ring-opening polymerization of rac-lactide using rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, highlight the compound's utility in material science, specifically in the synthesis of high molecular weight linear polylactide (Chen et al., 2017).

Eigenschaften

IUPAC Name |

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2,(H2,9,11,12)/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHUAJHUVHLSV-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)

![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2426818.png)